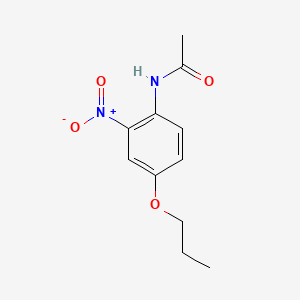

N-(2-Nitro-4-propoxyphenyl)acetamide

Description

Contextualization within Nitroaromatic Compounds

N-(2-Nitro-4-propoxyphenyl)acetamide is classified as a nitroaromatic compound due to the presence of a nitro group (-NO2) attached to its phenyl ring. Nitroaromatic compounds are a significant class of molecules in both industrial and pharmaceutical chemistry. alfa-chemistry.com The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. alfa-chemistry.com In the realm of medicinal chemistry, the nitro group is a key feature in a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs. appchemical.com The biological activity of many nitroaromatic drugs is often linked to the bioreduction of the nitro group within target cells, a process that can lead to the formation of reactive radical species that induce cellular damage. appchemical.com

Overview of Acetamide (B32628) Derivatives in Chemical Biology

The acetamide group (-NHCOCH3) in this compound is a common functional group in organic chemistry and is prevalent in numerous biologically active molecules. Acetamide and its derivatives are known for their ability to form hydrogen bonds, which can facilitate interactions with biological macromolecules such as proteins and enzymes. iucr.org This characteristic is often exploited in drug design to enhance the binding affinity of a molecule to its biological target. iucr.org While acetamide itself is a simple molecule, its N-substituted derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. iucr.orgepa.gov The incorporation of the acetamide moiety into more complex structures can influence a compound's solubility, stability, and pharmacokinetic profile. researchgate.net

Historical Perspective of this compound in Academic Literature

Detailed historical accounts and extensive academic literature specifically focused on this compound are limited. The compound is primarily listed in chemical databases and supplier catalogs, which provide basic physicochemical data. Its CAS number is 20367-33-3. alfa-chemistry.com The synthesis of related compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide, has been described in the literature, often in the context of studying the metabolites of other compounds or as part of broader synthetic methodologies. nih.govresearchgate.net The academic focus on this specific molecule appears to be nascent, and it has not yet been the subject of widespread investigation that would result in a significant body of published research. Therefore, its historical perspective is largely defined by its existence as a catalogued chemical entity with potential for future research rather than a compound with a well-documented history of scientific inquiry.

Significance of the Nitrophenyl and Propoxyphenyl Moieties in Research

The nitrophenyl moiety is a well-established pharmacophore in drug discovery. The position and electronic influence of the nitro group can be critical for biological activity. For instance, the presence of a nitrophenyl group is a characteristic feature of several classes of antimicrobial and anticancer agents. europa.eu This moiety can participate in various biological processes, often through metabolic activation to reactive intermediates. biosynth.com

The propoxyphenyl group, consisting of a propyl chain linked to the phenyl ring via an ether linkage, is often incorporated into molecules to modulate their lipophilicity. Altering a molecule's lipophilicity can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a propoxy group can enhance a compound's ability to cross biological membranes, which can be advantageous for reaching intracellular targets. In drug design, modifications involving such alkoxy groups are a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Scope and Objectives of Academic Inquiry for this compound

Given the chemical features of this compound, the scope of academic inquiry would likely encompass several key areas. A primary objective would be the development and optimization of synthetic routes to produce the compound efficiently and in high purity. Characterization studies, including spectroscopic and crystallographic analysis, would be essential to fully elucidate its molecular structure and properties.

A significant area of investigation would be the exploration of its potential biological activities. Based on the presence of the nitroaromatic and acetamide functionalities, research could be directed towards screening for antimicrobial, anticancer, or anti-inflammatory properties. Mechanistic studies would aim to understand how the compound exerts any observed biological effects, with a particular focus on the role of the nitro group's reduction. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues of this compound, would be a logical progression to identify compounds with improved potency or more desirable pharmacological profiles.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20367-33-3 |

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

| Boiling Point (Predicted) | 444.8°C at 760 mmHg |

| Density (Predicted) | 1.244 g/cm³ |

| Flash Point (Predicted) | 222.8°C |

Note: The physicochemical properties listed are primarily predicted values obtained from chemical databases.

Structure

3D Structure

Properties

CAS No. |

20367-33-3 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(2-nitro-4-propoxyphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-10(12-8(2)14)11(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |

InChI Key |

SCCDPJHRMIEZGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Nitro 4 Propoxyphenyl Acetamide

Established Synthetic Routes to N-(2-Nitro-4-propoxyphenyl)acetamide

Established synthetic pathways to this compound typically rely on fundamental organic reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution. These routes are well-documented for analogous compounds and are predicated on the availability of key precursors and the strategic introduction of functional groups.

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound. The choice of route often depends on the availability of starting materials and desired control over regioselectivity.

Route A: Nitration of an Acetanilide (B955) Precursor

This common approach involves the initial synthesis of the acetanilide precursor, followed by the introduction of the nitro group.

Precursor Synthesis: N-(4-propoxyphenyl)acetamide. The synthesis begins with 4-propoxyaniline (B1293681). This precursor is then acetylated to protect the amine functionality and to form the acetamido group. The acetylation is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable solvent. The acetamido group is a moderately activating, ortho-, para-directing group for subsequent electrophilic aromatic substitution. rsc.org

Functional Group Introduction: Nitration. The key step in this route is the electrophilic aromatic nitration of N-(4-propoxyphenyl)acetamide. jcbsc.org The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. Since the para position is already occupied by the propoxy group, the nitration occurs predominantly at the ortho position (position 2), yielding the desired this compound. rsc.orgulisboa.pt

Route B: Acetylation of a Nitroaniline Precursor

An alternative strategy involves introducing the nitro group prior to the formation of the acetamide (B32628).

Precursor Synthesis: 2-Nitro-4-propoxyaniline. This precursor can be synthesized through methods such as the nitration of 4-propoxyaniline or the propylation of 4-amino-3-nitrophenol (B127093) using a reagent like 1-bromopropane (B46711) under basic conditions.

Functional Group Introduction: Acetylation. The final step is the N-acetylation of 2-Nitro-4-propoxyaniline. This reaction is a nucleophilic acyl substitution where the amino group of the nitroaniline attacks an acetylating agent, such as acetic anhydride. nih.gov This method is analogous to the synthesis of related compounds like N-(4-hydroxy-2-nitrophenyl)acetamide from 4-hydroxy-2-nitroaniline. nih.gov

The success of the synthesis hinges on the careful management of reaction conditions to maximize yield and minimize the formation of by-products.

For the nitration of N-(4-propoxyphenyl)acetamide (Route A) , the standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." jcbsc.org Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. The reaction is highly exothermic and requires strict temperature control. jcbsc.org Typically, the reaction is conducted in an ice bath at temperatures below 10-20°C to prevent over-nitration (dinitration) and degradation of the aromatic ring. jcbsc.orgresearchgate.net Optimization involves the slow, dropwise addition of the nitrating mixture to the acetanilide solution to maintain low temperatures and ensure a controlled reaction rate. researchgate.net

For the acetylation of 2-Nitro-4-propoxyaniline (Route B) , acetic anhydride is a common and effective reagent, often used in conjunction with a solvent like glacial acetic acid or in an aqueous/acetonitrile (B52724) mixture with a base like sodium bicarbonate to neutralize the acetic acid by-product. jcbsc.orgnih.gov The reaction can often proceed at room temperature or with gentle heating. jcbsc.org

The following table summarizes typical conditions for these key transformations, extrapolated from syntheses of analogous compounds.

| Transformation | Reagents | Solvent | Temperature | Key Optimization Strategies |

|---|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid (reagent and solvent) | 0-10 °C | Slow, dropwise addition of nitrating agent; maintaining low temperature to prevent polysubstitution. |

| Acetylation | Acetic Anhydride (Ac₂O) | Glacial Acetic Acid or Acetonitrile/Water | Room Temperature to mild heat | Use of a base (e.g., NaHCO₃) to neutralize acidic by-product; ensuring complete dissolution of the aniline (B41778) precursor. |

After the reaction is complete, the crude this compound must be isolated and purified. A standard procedure following the nitration reaction involves pouring the acidic reaction mixture into a large volume of ice-water. jcbsc.orgresearchgate.net This simultaneously quenches the reaction and causes the organic product, which is sparingly soluble in water, to precipitate out as a solid.

The crude solid is then collected by vacuum filtration and washed with cold water to remove residual acids. researchgate.net The primary method for purification to obtain research-grade material is recrystallization. jcbsc.org A binary solvent system, such as ethanol (B145695) and water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out, leaving impurities behind in the solvent mixture (mother liquor). jcbsc.org The purity of the final product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC). jcbsc.org

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry focus on improving the efficiency, selectivity, and environmental footprint of chemical processes. These novel approaches are applicable to the synthesis of this compound.

The nitration of N-(4-propoxyphenyl)acetamide is an example of a regioselective reaction governed by the electronic effects of the substituents on the aromatic ring. The powerful ortho-, para-directing nature of the acetamido group ensures high selectivity for the desired 2-nitro isomer, as the para-position is blocked. rsc.orgulisboa.pt

However, to further enhance regioselectivity and move away from harsh mixed-acid systems, modern methods employ solid acid catalysts. Zeolites, such as Hβ, have been shown to be effective catalysts for the nitration of aromatic compounds. researchgate.net Their shape-selective properties can enhance the formation of a specific regioisomer by sterically hindering the formation of others within their porous structure. Using a system of nitric acid and an acid anhydride (like acetic anhydride) over a zeolite catalyst can lead to high yields of the desired product under milder conditions than traditional methods. researchgate.net

Green chemistry aims to reduce the environmental impact of chemical processes. mjcce.org.mk The traditional nitration method using a large excess of concentrated sulfuric and nitric acids generates significant acidic waste, posing environmental concerns. benthamdirect.com Novel approaches seek to address these shortcomings.

Key green chemistry principles applicable to the synthesis include:

Use of Solid Catalysts: Employing recyclable solid acid catalysts like zeolites or clays (B1170129) can replace corrosive and difficult-to-dispose-of sulfuric acid, reducing waste and allowing for catalyst reuse. researchgate.nettandfonline.com

Alternative Nitrating Agents: The use of milder, non-acidic nitrating reagents, such as saccharin-based organic nitrating agents, can avoid the harsh conditions of mixed-acid nitration. rsc.org

Solvent-Free or Solvent-Minimized Conditions: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, can significantly reduce or eliminate the need for solvents. rsc.org This approach offers high energy efficiency and minimizes waste. rsc.org

Photochemical Methods: Photochemical nitration using UV radiation in the presence of a nitrite (B80452) source represents an alternative pathway that can operate under milder conditions. researchgate.net

Continuous Flow Reactors: Performing acetylation and nitration reactions in continuous flow reactors rather than batch reactors improves heat and mass transfer, enhances safety (especially for exothermic nitrations), shortens reaction times, and can increase product yield and purity. google.comresearchgate.net

The following table outlines how green chemistry principles can be applied to improve the synthesis of this compound.

| Green Chemistry Principle | Traditional Method Limitation | Novel/Green Approach |

|---|---|---|

| Catalysis | Use of stoichiometric, corrosive H₂SO₄. | Use of recyclable solid acid catalysts (e.g., zeolites). researchgate.net |

| Safer Solvents & Reagents | Harsh, corrosive mixed acids (HNO₃/H₂SO₄). | Milder organic nitrating agents; solvent-free mechanochemical synthesis. rsc.org |

| Waste Prevention | Large volumes of waste acid generated. | Catalyst recycling; processes like direct filtration of product from acid mother liquor. benthamdirect.com |

| Energy Efficiency | Batch heating and cooling cycles. | Continuous flow reactors for better thermal management; photochemical or mechanochemical methods. researchgate.netresearchgate.net |

Catalyst Development for Enhanced Synthesis

The synthesis of this compound, like many nitrated aromatic compounds, traditionally relies on electrophilic aromatic substitution, specifically nitration. The classical method for such reactions involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. masterorganicchemistry.commagritek.comjcbsc.org In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

While effective, this classical approach often suffers from drawbacks such as harsh reaction conditions, the use of corrosive acids, and the generation of significant acidic waste streams. Consequently, research has focused on developing more environmentally benign and efficient catalytic systems for nitration reactions. These modern approaches aim to improve selectivity, reduce waste, and allow for milder reaction conditions.

One area of development involves the use of solid acid catalysts. Materials such as zeolites, clays, and sulfated zirconia have been explored as replacements for sulfuric acid. These catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for regeneration and reuse, and often lead to improved regioselectivity. For the nitration of substituted phenols and anilides, the shape selectivity of zeolites can be particularly advantageous in directing the incoming nitro group to a specific position.

Another promising avenue is the use of milder nitrating agents in conjunction with various catalysts. For instance, systems employing sodium nitrite in the presence of an oxidizing agent and a catalyst can provide a safer alternative to concentrated nitric acid. Research has shown that peroxy compounds like hydrogen peroxide, peroxydisulfate (B1198043) (PDS), and peroxymonosulfate (B1194676) (PMS) can act as efficient catalysts for the nitration of aromatic compounds using sodium nitrite under acidic conditions. researchgate.net These methods often proceed under milder conditions and can offer excellent yields. researchgate.net

The following table summarizes some modern catalytic approaches that could be adapted for the enhanced synthesis of this compound, based on the nitration of similar aromatic compounds.

| Catalyst System | Nitrating Agent | Advantages | Potential Application for this compound |

| Solid Acids (e.g., Zeolites, Sulfated Zirconia) | Nitric Acid | Reusable, reduced waste, potentially higher regioselectivity. | Could improve the yield of the desired 2-nitro isomer over other isomers. |

| Peroxy Compounds (e.g., H₂O₂, PDS) / NaNO₂ | Sodium Nitrite | Milder reaction conditions, avoids concentrated nitric acid. | Offers a potentially safer and more environmentally friendly synthetic route. |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Pre-formed nitronium ion | High reactivity, often used for less reactive substrates. | May not be necessary for the activated propoxyphenyl ring but is an option. |

While specific research on catalyst development exclusively for the synthesis of this compound is not extensively documented, the principles and systems developed for other substituted anilides and phenols provide a strong foundation for optimizing its synthesis. Future research in this area would likely focus on tailoring these catalytic systems to maximize the yield and purity of this compound while minimizing the environmental impact.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the nitro group, the acetamide moiety, and the substituted phenyl ring. These groups not only exhibit their own characteristic reactions but also influence the reactivity of each other.

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, a transformation that is fundamental in the synthesis of aromatic amines. The reduction of aromatic nitro compounds can yield a variety of products depending on the reducing agent and the reaction conditions. wikipedia.org For this compound, the primary product of complete reduction would be N-(2-Amino-4-propoxyphenyl)acetamide.

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This is a widely used and often very clean method for nitro group reduction. commonorganicchemistry.comorganic-chemistry.org Hydrogen gas (H₂) is used in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and is highly effective. commonorganicchemistry.comorganic-chemistry.org Raney nickel is another option, particularly if other functional groups that might be sensitive to Pd/C are present. commonorganicchemistry.com

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classical and effective method for nitro group reduction. commonorganicchemistry.comscispace.com These systems are generally robust and tolerant of a range of other functional groups. scispace.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, cyclohexene, or triethylsilane in the presence of a catalyst like Pd/C. organic-chemistry.org This can be a safer and more convenient alternative to using gaseous hydrogen.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups, often under milder conditions. commonorganicchemistry.com

The following table summarizes various reducing agents and their potential application in the reduction of the nitro group of this compound.

| Reducing System | Product | Key Features |

| H₂ / Pd/C | N-(2-Amino-4-propoxyphenyl)acetamide | High efficiency, clean reaction. |

| Fe / HCl or CH₃COOH | N-(2-Amino-4-propoxyphenyl)acetamide | Cost-effective, tolerant of many functional groups. |

| SnCl₂ / HCl | N-(2-Amino-4-propoxyphenyl)acetamide | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Hydrazine / Pd/C | N-(2-Amino-4-propoxyphenyl)acetamide | Avoids the use of H₂ gas. |

Selective reduction to intermediate oxidation states, such as the corresponding nitroso or hydroxylamine (B1172632) derivatives, is also possible with careful choice of reagents and conditions. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can often lead to the formation of the hydroxylamine. wikipedia.org

Modifications of the Acetamide Moiety

The acetamide group (-NHCOCH₃) of this compound can undergo several chemical transformations, primarily hydrolysis under acidic or basic conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield 2-Nitro-4-propoxyaniline and acetic acid. This reaction is typically carried out by heating the compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH). Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide group. patsnap.com Acidic hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. patsnap.com

Other reactions involving the acetamide group are less common for this type of substrate but are theoretically possible. For instance, dehydration of the amide could, in principle, lead to a nitrile, though this typically requires harsh conditions. The nitrogen of the acetamide can also be involved in further reactions, but these are often complex and less synthetically useful than hydrolysis.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The existing substituents on the phenyl ring of this compound strongly influence the position and feasibility of further substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The directing effects of the substituents determine where a new electrophile will add to the ring. pressbooks.publibretexts.org

-NHCOCH₃ (Acetamido group): This is an activating group and an ortho, para-director. magritek.com It donates electron density to the ring through resonance, particularly at the positions ortho and para to itself.

-O-propyl (Propoxy group): This is also a strongly activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be delocalized into the ring.

-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

In this compound, the positions on the ring are influenced by these competing effects. The most activated positions for electrophilic attack are ortho and para to the activating groups (propoxy and acetamido) and meta to the deactivating nitro group. The positions are numbered starting from the carbon bearing the acetamido group as C1. The nitro group is at C2 and the propoxy group is at C4. The available positions for substitution are C3, C5, and C6.

Position 5: This position is ortho to the strongly activating propoxy group and meta to the deactivating nitro group. It is also para to the activating acetamido group. This position is therefore highly activated and the most likely site for further electrophilic substitution.

Position 3: This position is ortho to both the acetamido and propoxy groups, but it is also ortho to the deactivating nitro group. Steric hindrance from the adjacent nitro and acetamido groups would also disfavor substitution at this position.

Position 6: This position is ortho to the acetamido group and meta to the propoxy group. It is also meta to the nitro group. While activated by the acetamido group, the activation is likely less pronounced than at position 5.

Therefore, further electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, would be expected to occur predominantly at the C5 position.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is generally difficult on electron-rich benzene (B151609) rings. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic attack, especially if there is a good leaving group present at a position ortho or para to the nitro group. wikipedia.orgyoutube.comlibretexts.org

In this compound, the nitro group is at the C2 position. If a good leaving group (e.g., a halide) were present at the C1 or C3 position, the molecule could potentially undergo S_NAr. However, in the parent molecule, there are no such leaving groups. It is conceivable that under forcing conditions, the propoxy group could be displaced by a strong nucleophile, as it is para to the nitro group, which would stabilize the intermediate Meisenheimer complex. youtube.com However, such reactions are generally not facile for alkoxy groups unless the ring is very strongly activated.

Stability and Degradation Pathways in Model Systems

The stability and degradation of this compound are influenced by its chemical structure, particularly the presence of the nitroaromatic system. Nitroaromatic compounds are a class of chemicals that have been studied for their environmental persistence and potential for degradation. nih.govasm.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation. nih.govasm.org

Biodegradation:

Nitroaromatic compounds can be transformed by microorganisms through various pathways. nih.gov The initial steps in the biodegradation of these compounds often involve the reduction of the nitro group. nih.gov Aerobic and anaerobic bacteria have been shown to degrade a variety of nitroaromatic compounds. nih.gov

Potential biodegradation pathways for this compound could include:

Nitro group reduction: As discussed in section 2.3.1, the nitro group can be reduced to a hydroxylamino or amino group. The resulting N-(2-Amino-4-propoxyphenyl)acetamide would likely be more susceptible to further microbial degradation.

Hydrolysis of the acetamide: The amide linkage could be hydrolyzed by microbial amidases to produce 2-Nitro-4-propoxyaniline.

Ring cleavage: Following initial transformations, dioxygenase enzymes in aerobic bacteria could potentially hydroxylate the aromatic ring, leading to ring fission and further degradation into aliphatic intermediates.

Photodegradation:

Nitrophenols and related compounds are known to undergo photochemical transformations in the environment, particularly in the presence of sunlight. pnas.orgpnas.orgresearchgate.net The photolysis of nitrophenols can lead to the formation of various products, including hydroxylated derivatives and ring-cleavage products. researchgate.net The degradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂). researchgate.netaip.org

For this compound, exposure to UV light could potentially lead to:

Hydroxylation of the aromatic ring: Photochemically generated hydroxyl radicals can attack the aromatic ring.

Transformation of the nitro group: The nitro group can undergo photoreduction or other transformations.

Cleavage of the ether or amide bond: Although likely less facile, these bonds could also be susceptible to photodegradation under certain conditions.

The specific degradation products and pathways would need to be determined through experimental studies under controlled laboratory conditions that model relevant environmental systems.

Advanced Structural Elucidation and Solid State Characterization of N 2 Nitro 4 Propoxyphenyl Acetamide

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state of N-(2-Nitro-4-propoxyphenyl)acetamide has been determined through single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic space group P21/c. The crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical formula | C11H14N2O4 |

| Formula weight | 238.24 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 16.9055 (15) |

| b (Å) | 4.0057 (2) |

| c (Å) | 18.0989 (16) |

| β (°) | 111.490 (7) |

| Volume (ų) | 1140.42 (15) |

| Z | 4 |

| Temperature (K) | 173 (2) |

| R-factor | 0.038 |

Molecular Conformation and Torsion Angles in the Crystalline State

In the crystalline state, the molecule of this compound is nearly planar. The planarity of the molecule is a significant feature of its conformation. The substituents on the phenyl ring, namely the nitro, propoxy, and acetamide (B32628) groups, exhibit slight twists relative to the plane of the aromatic ring. This deviation from perfect planarity is quantified by the torsion angles between the substituents and the phenyl ring.

Polymorphism and Co-crystallization Studies

A thorough review of the scientific literature reveals no specific studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While other o-nitroacetanilides have been reported to exhibit polymorphism, no such behavior has been documented for the title compound. Similarly, there are no reports of co-crystallization studies involving this compound, which would involve crystallizing it with another distinct chemical species to form a new crystalline solid.

Spectroscopic Characterization for Conformational and Electronic Structure Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Currently, there is a lack of published research employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the solution-state conformation of this compound. Techniques such as 1H and 13C NMR would provide valuable information about the chemical environment of the atoms in the molecule when dissolved in a solvent. More advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could elucidate through-space interactions and provide insights into the preferred conformation and rotational dynamics of the substituent groups in solution, which may differ from the solid-state conformation determined by X-ray diffraction.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint based on the functional groups present. For this compound, the spectra would be characterized by vibrations originating from the acetamide, nitro, and propoxy groups, as well as the substituted benzene (B151609) ring.

The key expected vibrational modes for this compound are:

N-H Vibrations: The secondary amide N-H stretching vibration is expected to appear as a distinct band, typically in the region of 3300-3100 cm⁻¹. Intermolecular hydrogen bonding in the solid state can influence the exact position and shape of this peak.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and acetyl groups will appear just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The amide I band, primarily due to C=O stretching, is one of the most intense absorptions in the IR spectrum for amides and is expected in the 1700-1650 cm⁻¹ region. For the analogous compound N-(4-nitrophenyl)acetamide, this peak is observed at 1678.79 cm⁻¹. jcbsc.orgresearchgate.net

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. In N-(4-nitrophenyl)acetamide, these are seen at 1559.12 cm⁻¹ and 1540.40 cm⁻¹. jcbsc.org For 4-nitrophenol, the N-O symmetric and antisymmetric stretching frequencies are observed at 1295, 1348 cm⁻¹ and 1510 cm⁻¹, respectively. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Ether (C-O-C) Linkage: The C-O-C stretching vibrations of the propoxy group will likely produce strong bands in the 1260-1000 cm⁻¹ range.

The following table presents typical IR absorption bands for functional groups present in this compound, with reference data from similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3100 | 3275.52 (for N-(4-nitrophenyl)acetamide) jcbsc.org |

| Carbonyl (C=O) | Stretch (Amide I) | 1700 - 1650 | 1678.79 (for N-(4-nitrophenyl)acetamide) jcbsc.orgresearchgate.net |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | 1559.12 (for N-(4-nitrophenyl)acetamide) jcbsc.org |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | 1540.40 (for N-(4-nitrophenyl)acetamide) jcbsc.org |

| Aromatic C-H | Stretch | 3100 - 3000 | - |

| Aliphatic C-H | Stretch | 3000 - 2850 | - |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | - |

| Ether (Ar-O-C) | Symmetric Stretch | 1075 - 1020 | - |

Raman spectroscopy would provide complementary information. While C=O and N-O stretches are strong in the IR, aromatic ring vibrations and C-C backbone stretches are often more prominent in the Raman spectrum. The symmetric vibrations, like the NO₂ symmetric stretch, are typically strong and polarized in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted nitrobenzene (B124822) chromophore. The presence of the electron-donating propoxy and acetamido groups, along with the electron-withdrawing nitro group, all attached to the benzene ring, will significantly influence the absorption maxima (λ_max).

The electronic transitions are typically π → π* and n → π* transitions. The benzene ring and the nitro group contain π electrons, while the oxygen atoms of the nitro, ether, and carbonyl groups, and the nitrogen of the amide group, have non-bonding (n) electrons. The conjugation between the phenyl ring, the acetamido group, and the nitro group is expected to result in strong absorption bands in the UV region.

For the related compound N-(4-nitrophenyl)acetamide, absorption peaks (λ_max) are observed at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org It is anticipated that this compound would exhibit a similar UV-Vis profile, with the exact λ_max values potentially shifted due to the different substitution pattern and the presence of the propoxy group. The ortho-nitro group, relative to the acetamido group, may lead to steric hindrance that could affect the planarity and conjugation of the system, potentially causing a hypsochromic (blue) shift compared to the para isomer.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) | Reference Compound Data (nm) |

| π → π | Substituted Benzene Ring, Nitro Group | 200 - 400 | 201.39, 223.45, 315.78 (for N-(4-nitrophenyl)acetamide) jcbsc.org |

| n → π | Carbonyl Group, Nitro Group | > 300 | - |

Mass Spectrometry for Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and elucidating the structure of a compound. For this compound (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ), the fragmentation pattern in electron ionization (EI-MS) can be predicted based on the stability of the resulting ions. researchgate.net

The molecular ion peak ([M]⁺) at m/z 238 would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage at the amide group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) to form an amine fragment, or cleavage of the acetyl group.

Cleavage of the propoxy group: Loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via McLafferty-type rearrangement is a common pathway for ethers.

Fragmentation of the nitro group: Aromatic nitro compounds characteristically show peaks corresponding to the loss of NO (30 Da) and NO₂ (46 Da). miamioh.edu

Cleavage of the amide bond: Scission of the C-N bond can lead to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) and a substituted aniline (B41778) fragment.

A plausible fragmentation pathway is outlined below:

[M]⁺• at m/z 238: The molecular ion.

m/z 196: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion.

m/z 195: Loss of the propyl group (•C₃H₇, 43 Da) from the molecular ion.

m/z 192: Loss of NO₂ (46 Da) from the molecular ion.

m/z 150: Loss of both the propyl group and NO₂.

m/z 43: The acetyl cation [CH₃CO]⁺, which is often a prominent peak for N-acetyl compounds.

| Ion Description | Proposed Fragmentation | Expected m/z |

| Molecular Ion | [C₁₁H₁₄N₂O₄]⁺• | 238 |

| Loss of Ketene | [M - CH₂CO]⁺• | 196 |

| Loss of Propyl Radical | [M - C₃H₇]⁺ | 195 |

| Loss of Nitro Group | [M - NO₂]⁺ | 192 |

| Loss of Propyl and Nitro | [M - C₃H₇ - NO₂]⁺ | 150 |

| Acetyl Cation | [CH₃CO]⁺ | 43 |

Advanced Chiroptical Studies

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule and therefore will not exhibit any chiroptical properties. A review of the scientific literature reveals no studies on the synthesis or analysis of chiral derivatives of this compound. Therefore, this area of study is not currently applicable.

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. Polymorphism, the ability of a solid to exist in multiple crystalline forms, could be identified by the presence of multiple melting points or solid-solid phase transitions. The melting point for the related, non-nitrated compound N-(4-propoxyphenyl)acetamide is 118 °C. biosynth.com The addition of a nitro group, which can participate in stronger intermolecular interactions, would likely increase the melting point of the target compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The TGA curve for this compound would be expected to show thermal stability up to a certain temperature, followed by one or more steps of mass loss corresponding to its decomposition. The decomposition profile would likely involve the sequential loss of the substituent groups, such as the propoxy, nitro, and acetamide moieties. TGA is useful for determining the thermal stability range of the compound and identifying the temperatures at which decomposition initiates and completes.

| Technique | Expected Event | Information Gained |

| DSC | Sharp endothermic peak | Melting point, enthalpy of fusion, purity assessment |

| Other endothermic or exothermic peaks | Solid-solid phase transitions (polymorphism) | |

| TGA | Plateau followed by sharp mass loss step(s) | Onset of decomposition, thermal stability range |

Theoretical and Computational Chemistry of N 2 Nitro 4 Propoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of N-(2-Nitro-4-propoxyphenyl)acetamide. These calculations can predict molecular geometry, orbital energies, electrostatic potential, and spectroscopic signatures, offering a molecular-level interpretation of its chemical behavior.

The electronic properties of this compound are dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO₂), the electron-donating propoxy group (-OCH₂CH₂CH₃), and the acetamido group (-NHCOCH₃). The acetamido group can act as either an electron-donating or -withdrawing group depending on the electronic environment. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

For analogous nitroaniline derivatives, DFT calculations have shown that the HOMO is typically localized on the aniline (B41778) moiety, while the LUMO is concentrated around the nitro group. This distribution suggests that the aniline ring system is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In this compound, the propoxy group at the para position is expected to increase the electron density of the aromatic ring, thereby raising the energy of the HOMO. Conversely, the ortho nitro group strongly withdraws electron density, lowering the energy of the LUMO. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting a molecule with significant potential for chemical reactivity and charge-transfer interactions.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acetanilide (B955) | -6.5 | -0.8 | 5.7 |

| p-Nitroacetanilide | -7.2 | -2.5 | 4.7 |

| o-Nitroaniline | -6.8 | -2.2 | 4.6 |

| This compound (Predicted) | -6.9 | -2.4 | 4.5 |

Note: Values for acetanilide, p-nitroacetanilide, and o-nitroaniline are based on published DFT calculations and are provided for comparison. The values for this compound are estimated based on the electronic effects of its substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps are color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For nitroaromatic compounds, the region around the nitro group is typically characterized by a strong positive potential due to the high electronegativity of the oxygen atoms. tandfonline.comresearchgate.netresearchgate.net This makes the nitro group a likely site for nucleophilic interaction. Conversely, the aromatic ring, enriched by the electron-donating propoxy and amino groups, is expected to exhibit regions of negative potential, making it susceptible to electrophilic attack.

In this compound, the most negative potential is anticipated to be localized on the oxygen atoms of the nitro and acetamido groups. A region of positive potential is expected around the N-H proton of the acetamido group, indicating its potential to act as a hydrogen bond donor. The MEP analysis would also likely reveal the influence of the intramolecular hydrogen bond between the N-H group and an oxygen atom of the ortho-nitro group, which would affect the charge distribution and reactivity of both groups. researchgate.netacs.org

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using DFT. For this compound, the aromatic protons would be expected to show distinct signals due to the asymmetric substitution pattern. The proton ortho to the nitro group would likely be the most deshielded (highest ppm value) due to the strong electron-withdrawing effect. The propoxy group would give rise to characteristic signals in the aliphatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify the characteristic vibrational frequencies of the functional groups. Key predicted vibrational modes for this compound would include the N-H stretching frequency of the amide, the C=O stretching of the acetamido group, and the symmetric and asymmetric stretching frequencies of the nitro group. nih.govchegg.com The presence of an intramolecular hydrogen bond would be expected to cause a red shift (lower frequency) in the N-H stretching vibration. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For nitroaromatic compounds, the spectrum is typically characterized by π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. The presence of the electron-donating propoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitroacetanilide.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| N-H Proton | 9.0 - 10.0 ppm | |

| Propoxy Group Protons | 1.0 - 4.0 ppm | |

| IR | N-H Stretch | 3200 - 3300 cm⁻¹ |

| C=O Stretch | 1660 - 1680 cm⁻¹ | |

| NO₂ Asymmetric Stretch | 1500 - 1540 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1330 - 1370 cm⁻¹ | |

| UV-Vis | λ_max | 300 - 350 nm |

Note: These are estimated values based on data from analogous compounds and the expected electronic effects of the substituents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

The structure of this compound is not rigid. Rotation is possible around several single bonds, including the C-N bond of the acetamido group, the C-O bond of the propoxy group, and the C-C bonds within the propoxy chain. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations.

In solution, the molecule is likely to exist as an equilibrium of different conformers. The planarity of the molecule, particularly the orientation of the acetamido and nitro groups with respect to the phenyl ring, will be influenced by steric hindrance and electronic effects. The presence of an intramolecular hydrogen bond between the amide proton and the ortho-nitro group is expected to significantly stabilize a more planar conformation. researchgate.netacs.org In a biological environment, such as the active site of an enzyme, the conformational flexibility of the molecule would be crucial for its ability to adopt a specific binding pose.

The solvent environment can have a significant impact on the conformation and electronic properties of this compound. MD simulations using different solvent models (e.g., water, ethanol (B145695), chloroform) can reveal how intermolecular interactions with solvent molecules affect the solute's behavior.

In polar solvents like water or ethanol, the molecule can form intermolecular hydrogen bonds through its N-H and C=O groups, as well as the nitro group oxygens. These interactions can compete with the intramolecular hydrogen bond, potentially leading to a greater diversity of conformations. The solvent can also influence the electronic structure by stabilizing charge separation within the molecule. In nonpolar solvents, intramolecular forces are likely to be more dominant in determining the molecular conformation. Understanding these solvent effects is critical for predicting the molecule's behavior in different chemical and biological systems.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like this compound.

Due to the absence of direct molecular docking studies for this compound, potential biological targets can be inferred from computational and experimental studies on structurally analogous compounds. The acetanilide and nitroaromatic moieties are key pharmacophores that suggest interactions with specific enzyme families.

Cyclooxygenase (COX) Enzymes: The acetanilide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. For instance, phenoxyacetanilide derivatives have been investigated as potential COX-2 inhibitors. orientjchem.orgresearchgate.net Molecular docking studies on these derivatives have shown favorable binding to the COX-2 active site, suggesting that this compound, sharing the core acetanilide structure, might also exhibit inhibitory activity against COX-2. orientjchem.org The active site of COX-2 possesses a hydrophobic channel and key amino acid residues like Ser-530 and Tyr-355, which are crucial for inhibitor binding. orientjchem.orgresearchgate.net

Inducible Nitric Oxide Synthase (iNOS): The nitroaromatic group is a key feature in various compounds that exhibit anti-inflammatory properties through the inhibition of iNOS. researchgate.net A study on nitro-substituted benzamide (B126) derivatives revealed that these compounds effectively inhibit nitric oxide production by targeting iNOS. researchgate.net Molecular docking analysis indicated that the nitro groups play a crucial role in binding to the enzyme's active site, interacting with the heme group and surrounding residues. researchgate.netnih.gov Given the presence of the 2-nitro group, this compound is a plausible candidate for iNOS inhibition.

While specific calculations for this compound are not available, predictions can be extrapolated from studies on its analogs.

Interaction with COX-2: For acetanilide derivatives targeting COX-2, docking studies predict that the molecule orients within the hydrophobic binding pocket. orientjchem.org Key interactions would likely involve hydrogen bonding between the amide group of the ligand and polar residues like Ser-530. The propoxy and nitro groups of this compound would be expected to form hydrophobic and electrostatic interactions, respectively, with residues lining the active site. The table below shows docking scores for representative acetanilide derivatives against COX-2, indicating favorable binding energies. orientjchem.orgmdpi.com

| Compound/Reference Drug | Binding Affinity (kcal/mol) | Interacting Residues |

| Celecoxib (Reference) | -12.882 | Tyr-355, Ser-530, Arg-513 |

| Rofecoxib (Reference) | -9.357 | Ser-530, Arg-120 |

| 2-phenoxy-N-(o-tolyl)acetamide | -8.7 | Ser-530 |

| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | -8.5 | Ser-530 |

Data sourced from studies on analogous compounds for predictive purposes. orientjchem.orgmdpi.com

Interaction with iNOS: In the case of iNOS, nitrobenzamide derivatives have been shown to bind efficiently, with the nitro group being crucial for interaction. researchgate.net Docking poses suggest that the nitro group orients towards the heme cofactor within the enzyme's active site. researchgate.net For this compound, it is predicted that the nitro group would form electrostatic interactions with the heme iron and potentially hydrogen bonds with nearby residues. The phenyl ring and propoxy tail would likely engage in hydrophobic interactions within the binding pocket.

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

| Compound 5 (nitrobenzamide deriv.) | -8.5 | H-bond with heme, hydrophobic interactions |

| Compound 6 (nitrobenzamide deriv.) | -8.2 | H-bond with heme, hydrophobic interactions |

| Quercetin (Reference Inhibitor) | -9.2 | H-bond with GLN257, MET368 |

Data sourced from studies on analogous compounds for predictive purposes. researchgate.netchemmethod.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR studies can be used to predict various properties based on models developed for the broader class of nitroaromatic compounds. nih.govmdpi.com

These models typically rely on a range of molecular descriptors calculated from the compound's structure:

Quantum Chemical Descriptors: These include properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic net charges. These descriptors are crucial for modeling reactivity and intermolecular interactions. nih.govresearchgate.net

Constitutional and Topological Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, number of specific atom types, and topological indices.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as surface area and volume.

A QSPR model for predicting the thermal stability (heat of decomposition) of nitroaromatic compounds, for example, demonstrated a strong correlation using descriptors related to the molecule's electronic and structural properties. nih.gov Similarly, models for predicting the toxicity of nitroaromatics have been developed, showing that descriptors related to molecular size, shape, and electronic properties are significant. mdpi.com

| Descriptor Type | Examples | Predicted Property |

| Quantum Chemical | HOMO/LUMO energy, Dipole moment, Partial charges | Thermal Stability, Toxicity, Reactivity |

| Constitutional | Molecular Weight, Atom Counts | Boiling Point, Density |

| Topological | Wiener Index, Kier & Hall Indices | Solubility, Partition Coefficient |

| Geometrical | Molecular Surface Area, Volume | Binding Affinity |

This table represents common descriptors used in QSPR models for nitroaromatic compounds. nih.govmdpi.com

Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states.

Alkaline Hydrolysis: One of the fundamental transformations for an acetanilide is hydrolysis of the amide bond. Computational studies on the alkaline hydrolysis of acetanilide and p-nitroacetanilide have been performed using methods like Density Functional Theory (DFT). researchgate.netacs.org The mechanism is shown to proceed through a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This is the rate-determining step and leads to the formation of a tetrahedral intermediate.

Intermediate Decomposition: The tetrahedral intermediate then collapses. This involves the cleavage of the C-N bond and a concerted proton transfer, leading to the formation of a carboxylate (acetate) and the corresponding aniline (2-nitro-4-propoxyaniline). Computational analysis reveals the energy profile of this reaction, identifying the transition states for both the formation and decomposition of the tetrahedral intermediate. researchgate.net

Reduction of the Nitro Group: The nitro group is readily reducible to an amine, which is a common transformation for nitroaromatic compounds. While specific DFT studies on this compound were not identified, the mechanisms are well-established and can be modeled computationally. Common reducing agents like NaBH4 with a catalyst or catalytic hydrogenation are used. jsynthchem.comrsc.org A computational study could model the reaction pathway, for instance, by calculating the energetics of stepwise hydrogen atom transfers to the nitro group on a catalyst surface or the mechanism of hydride transfer, to determine the transition state structures and activation barriers. mdpi.commdpi.com

In Vitro and Pre Clinical Mechanistic Biological Activity Studies of N 2 Nitro 4 Propoxyphenyl Acetamide

Cellular and Subcellular Distribution in Research Models

To understand the potential effects of N-(2-Nitro-4-propoxyphenyl)acetamide, initial studies would typically investigate its uptake, distribution, and accumulation within cells and their various compartments. This is crucial for determining if the compound can reach its potential molecular targets.

Methodologies for Studying Cellular Distribution:

Fluorescent Labeling: A fluorescent tag could be chemically attached to this compound. Live-cell imaging techniques, such as confocal microscopy, could then be used to visualize its localization in real-time within different cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum).

Radiolabeling: The compound could be synthesized with a radioactive isotope (e.g., ³H or ¹⁴C). After treating cells with the radiolabeled compound, subcellular fractionation would be performed to separate different organelles. Scintillation counting of each fraction would then quantify the amount of the compound in each compartment.

Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging could be employed on tissue sections from pre-clinical models to map the distribution of the compound at a tissue and cellular level without the need for labeling.

Hypothetical Distribution Profile: The physicochemical properties of this compound, such as its lipophilicity and charge, would heavily influence its distribution. A moderately lipophilic compound might readily cross cell membranes and potentially accumulate in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes.

Studies on Molecular Targets and Pathways

Identifying the specific molecular targets and pathways modulated by this compound is fundamental to understanding its mechanism of action.

Enzyme Inhibition and Activation Mechanisms

A primary area of investigation would be the compound's effect on various enzymes.

Screening Approaches:

High-Throughput Screening (HTS): The compound would be tested against a large panel of purified enzymes to identify any inhibitory or activating effects.

Kinetic Studies: For any identified enzyme interactions, detailed kinetic analyses (e.g., Michaelis-Menten kinetics) would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation. researchgate.net

Potential Enzyme Targets: Given its chemical structure, potential targets could include enzymes involved in metabolic pathways or signaling cascades. For instance, nitroaromatic compounds are sometimes substrates for nitroreductase enzymes.

Table 1: Hypothetical Enzyme Interaction Profile for this compound

| Enzyme Target | Interaction Type | IC₅₀/EC₅₀ (µM) | Kinetic Mechanism |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Data not available | Data not available |

| Matrix Metalloproteinase-9 | Inhibition | Data not available | Data not available |

| Kinase Panel (e.g., MAPK) | No significant interaction | Data not available | Data not available |

Receptor Binding and Modulation (e.g., GPCRs, Kinases)

The compound would be evaluated for its ability to bind to and modulate the activity of various cellular receptors.

Investigative Methods:

Radioligand Binding Assays: These assays would determine if this compound can displace a known radioactive ligand from its receptor, indicating binding affinity (Ki).

Functional Assays: For G-protein coupled receptors (GPCRs), functional assays could measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca²⁺) levels, to determine if the compound acts as an agonist or antagonist. For receptor tyrosine kinases, phosphorylation assays would be employed.

Table 2: Potential Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Assay Type |

|---|---|---|---|

| Sigma-1 Receptor (σ₁R) | Data not available | Data not available | Radioligand Binding |

| Adenosine A₂A Receptor | Data not available | Data not available | cAMP Assay |

| Epidermal Growth Factor Receptor | Data not available | Data not available | Phosphorylation Assay |

Ion Channel Modulation Studies

The influence of this compound on the function of various ion channels would be a key area of research. nih.govnih.gov

Standard Techniques:

Electrophysiology: Patch-clamp techniques on cultured cells expressing specific ion channels (e.g., sodium, potassium, calcium channels) would provide direct evidence of modulation, such as channel blocking or opening.

Fluorescent Ion Indicators: Using dyes that change fluorescence intensity in response to specific ion concentrations (e.g., for Ca²⁺ or Na⁺) can be used in a high-throughput format to screen for ion channel modulators.

Nucleic Acid Interactions

Investigations would be conducted to determine if the compound can directly interact with DNA or RNA.

Experimental Approaches:

Spectroscopic Methods: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be used to observe changes in the spectral properties of nucleic acids upon binding of the compound.

Gel Electrophoresis: Mobility shift assays could indicate if the compound binds to DNA or RNA and alters its migration through a gel.

Molecular Docking: Computational modeling could predict potential binding modes and affinities between this compound and specific nucleic acid structures. nih.gov

Investigation of Cellular Responses in Model Systems

Following the identification of molecular targets, studies would focus on the downstream cellular consequences of these interactions in relevant cell-based models.

Commonly Assessed Cellular Responses:

Cell Viability and Proliferation: Assays like MTT or CellTiter-Glo® would be used to determine if the compound affects cell survival or growth.

Apoptosis and Cell Cycle: Flow cytometry analysis could be employed to assess if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

Gene and Protein Expression: Techniques such as quantitative PCR (qPCR) and Western blotting would be used to measure changes in the expression of genes and proteins in pathways identified in molecular target studies.

Cell Cycle Progression Studies in Research Cell Lines

No specific studies on the effect of this compound on cell cycle progression in any research cell lines were identified. Therefore, there is no data to report on whether this compound induces cell cycle arrest at any phase (G1, S, G2, or M) or its potential mechanisms of action related to cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.

Apoptosis and Necrosis Pathway Elucidation in Cell Cultures

There is no available research that elucidates the pathways of apoptosis or necrosis induced by this compound in cell cultures. Consequently, information regarding its potential to trigger intrinsic or extrinsic apoptotic pathways, activate caspases, or induce necrotic cell death is not available. The Bcl-2 family of proteins, which are central regulators of apoptosis, have not been studied in the context of this specific compound. nih.gov Similarly, the involvement of pathways related to regulated necrosis has not been investigated for this compound. nih.govmdpi.com

Autophagy Modulation

No studies were found that investigated the role of this compound in the modulation of autophagy. It is unknown whether this compound can induce or inhibit autophagic processes in cells. Research into other novel compounds has highlighted the potential for autophagy modulation as a therapeutic strategy in various diseases, but no such data exists for this compound. nih.gov

Cellular Signaling Pathway Interrogation

The impact of this compound on specific cellular signaling pathways remains uninvestigated. Key signaling pathways often interrogated in pre-clinical studies include but are not limited to MAPK/ERK, PI3K/AKT/mTOR, and NF-κB. Without dedicated research, it is not possible to determine if this compound interacts with any of these or other critical cellular signaling networks.

Effects on Microbial Growth Mechanisms in Laboratory Cultures

There is a lack of specific data concerning the effects of this compound on the growth of microbial organisms. While other acetamide (B32628) derivatives have been investigated for their antimicrobial properties, these findings cannot be extrapolated to the subject of this article. nih.govresearchgate.netmdpi.com

Bacterial Strain Susceptibility and Resistance Mechanisms

No data is available regarding the susceptibility or resistance of any bacterial strains to this compound. Minimum Inhibitory Concentration (MIC) values, which are a standard measure of antimicrobial effectiveness, have not been published for this compound against any bacteria.

Fungal Strain Susceptibility and Resistance Mechanisms

Similarly, there are no published studies on the susceptibility or resistance of fungal strains to this compound. Therefore, its potential as an antifungal agent is currently unknown.

No publicly available scientific literature detailing the in vitro and pre-clinical mechanistic biological activity of this compound could be identified. Searches for target identification within microbial physiology, pharmacodynamic studies, target engagement assays, and ex vivo tissue responsiveness for this specific compound did not yield any relevant results.

Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time due to a lack of available data in the public domain.

Structure Activity Relationship Sar Investigations for N 2 Nitro 4 Propoxyphenyl Acetamide Analogues

Design Principles for N-(2-Nitro-4-propoxyphenyl)acetamide Derivatives

The design of derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with its biological target. These principles involve systematic modifications of its core components: the nitrophenyl moiety, the acetamide (B32628) linker, and the propoxy chain, as well as the potential replacement of the entire ring system.

Substituent Effects on the Nitrophenyl Moiety

The electronic and steric properties of substituents on the nitrophenyl ring play a pivotal role in modulating the biological activity of this compound analogues. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's properties.

Research on related nitrophenyl derivatives has shown that both the position and nature of substituents are critical. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds with halogen substituents on the aromatic ring demonstrated notable anticancer and anti-inflammatory activities. nih.govnih.gov Specifically, the presence of a nitro group in conjunction with other substituents can enhance biological effects.

The planarity of the molecule, which can be affected by substituents, is also a key factor. Studies on N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-Hydroxy-2-nitrophenyl)acetamide have revealed that substituents can alter the torsion angles between the phenyl ring and the acetamido and nitro groups. nih.govnih.gov For example, N-(4-Hydroxy-2-nitrophenyl)acetamide is considerably more planar than its 4-methoxy analogue, a feature attributed to intermolecular hydrogen bonding. nih.gov This planarity can impact how the molecule fits into a biological target's binding site.

Table 1: Effect of Substituents on the Nitrophenyl Moiety of Related Acetamide Analogues

| Analogue | Substituent at C4 | Observed Activity |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Nitro | Anticancer, Anti-inflammatory, Analgesic nih.gov |

| N-(4-Methoxy-2-nitrophenyl)acetamide | Methoxy (B1213986) | Non-planar structure nih.gov |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | Hydroxy | More planar structure due to H-bonding nih.govnih.gov |

Modifications of the Acetamide Linker

The acetamide linker (-NH-CO-) in this compound is a crucial structural motif that can be modified to fine-tune the molecule's properties. Alterations to this linker can affect the compound's flexibility, hydrogen bonding capacity, and metabolic stability.

In various classes of biologically active compounds, the acetamide group serves as a key pharmacophore. researchgate.net Modifications can include altering the length of the alkyl chain, introducing different functional groups, or replacing the amide bond with a bioisosteric equivalent. For example, in a study of acetamide derivatives with antioxidant and potential anti-inflammatory activity, modifications to the chain attached to the acetamide nitrogen were explored. nih.gov

The orientation and rigidity of the acetamide linker are also important. The planarity of the acetamido group relative to the phenyl ring can influence binding affinity. In N-(4-Methoxy-2-nitrophenyl)acetamide, the acetamido group is significantly twisted out of the plane of the central ring, which contrasts with more planar analogues and likely affects biological interactions. nih.gov

Variation of the Propoxy Chain

The propoxy chain at the C4 position of the phenyl ring is a key determinant of the lipophilicity of this compound. Varying the length and nature of this alkoxy chain can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency.

Studies on other classes of compounds have demonstrated the profound effect of alkoxy chain length on biological activity. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain markedly influenced their potency as mu-opioid receptor agonists. nih.govresearchgate.net Analogues with ethoxy, isopropoxy, and propoxy chains showed higher potencies than those with methoxy or butoxy groups. nih.govresearchgate.net This suggests that an optimal chain length exists for fitting into the receptor's binding pocket. A similar principle can be applied to the design of this compound derivatives, where varying the alkoxy chain from methoxy to butoxy and beyond could modulate biological activity.

Table 2: Influence of Alkoxy Chain Length on Potency in an Analogous Opioid Series

| Alkoxy Group | Relative Potency |

| Methoxy | Lower |

| Ethoxy | Higher |

| Propoxy | Higher |

| Isopropoxy | Higher |

| Butoxy | Lower |

| (Data adapted from studies on nitazene (B13437292) analogues for illustrative purposes) nih.govresearchgate.net |

Ring System Replacements

Replacing the nitrophenyl ring with other aromatic or heterocyclic systems is a common strategy in medicinal chemistry known as bioisosteric replacement. benthamscience.comnih.govresearchgate.net This approach aims to improve potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity.

The concept of bioisosterism allows for the substitution of a chemical moiety with another that has similar physical or chemical properties, leading to a similar biological response. benthamscience.com For the nitrophenyl group, potential bioisosteres could include other electron-deficient aromatic systems or heterocyclic rings that mimic its electronic and steric profile. The goal of such a replacement would be to maintain or enhance the desired biological activity while improving drug-like properties. nih.gov

Comparative Biological Activity Assessment of Analogues in Research Models

The biological activity of this compound analogues is evaluated in various in vitro and in vivo research models to determine their potential as therapeutic agents. These assessments often focus on anticancer, anti-inflammatory, and antimicrobial activities.

Nitroaromatic compounds are known to possess a wide range of biological activities. nih.govmdpi.com For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, as well as for their anti-inflammatory and analgesic properties. nih.govnih.gov The results indicated that compounds bearing halogen and nitro substituents on the phenyl ring were particularly active. nih.govnih.gov

In another study, acetamide derivatives were synthesized and tested for their antioxidant and potential anti-inflammatory activities. nih.gov The in vitro antioxidant capacity was assessed by measuring the scavenging of ABTS radicals and the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. nih.gov

The evaluation of these analogues often reveals that small structural changes can lead to significant differences in biological activity. For instance, the position of the nitro group on the phenyl ring can dramatically affect a compound's properties and biological interactions. nih.govresearchgate.net

Table 3: Comparative Anticancer Activity of a Related Acetamide Analogue

| Compound | Cell Line | Activity |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Active nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Active nih.gov |

Mechanistic Insights from SAR Studies

SAR studies provide valuable insights into the potential mechanisms of action of this compound and its analogues. By correlating structural modifications with changes in biological activity, researchers can infer how these compounds interact with their molecular targets.

The biological activity of many nitroaromatic compounds is linked to their reductive metabolism. mdpi.com The nitro group can be reduced by cellular enzymes to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can then exert biological effects. mdpi.comacs.org Therefore, the electronic properties of the nitrophenyl ring, as influenced by substituents, are critical for this reductive activation.

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have often identified the energy of the lowest unoccupied molecular orbital (ELUMO) as a key descriptor of their toxicity and mutagenicity. nih.gov A lower ELUMO, which is promoted by electron-withdrawing groups like the nitro group, facilitates the acceptance of an electron and subsequent reduction.

Correlation of Structural Features with Molecular Interactions

The molecular structure of this compound contains several key features that would be prime candidates for modification in an SAR study to understand their role in molecular interactions. These features include the acetamide group, the nitro group, the propoxy group, and the phenyl ring itself. The spatial arrangement and electronic properties of these groups are crucial for binding to a hypothetical biological target.

Key Structural Features and Potential Interactions: